molecular formula C9H7N3O B189723 Quinoxaline-2-carboxamide CAS No. 5182-90-1

Quinoxaline-2-carboxamide

Numéro de catalogue: B189723
Numéro CAS: 5182-90-1
Poids moléculaire: 173.17 g/mol
Clé InChI: CGJMVNVWQHPASW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline-2-carboxamide (CAS 5182-90-1) is a versatile heterocyclic compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol. It serves as a crucial precursor and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. A significant area of investigation for this compound and its derivatives is in antimycobacterial research. Molecular modelling and in vitro studies have shown that this compound 1,4-di-N-oxide derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis . These derivatives have been synthesized and evaluated to establish structure-activity relationships, with the aim of overcoming multidrug-resistant strains . The proposed mechanism of action for some of these active derivatives involves binding to the bacterial DNA gyrase active site, a validated target for antibacterial agents . Beyond infectious disease research, the quinoxaline scaffold is explored for its anticancer potential. The carboxamide ligand can be utilized to synthesize platinum(II) complexes, which are studied for their cytotoxic activity and DNA interaction properties, providing a platform for developing new coordination compounds with potential antitumor effects . One specific derivative, 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide, has been identified in databases as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1), a key enzyme targeted in cancer therapy . Researchers value this compound for its utility as a building block in synthetic chemistry and for its role in probing biological mechanisms. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information.

Propriétés

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the carboxamide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Quinoxaline-2-carboxamide has shown promising results against various cancer cell lines.

Key Findings:

  • In a study evaluating the growth inhibition of quinoxaline derivatives against 60 cancer cell lines, specific derivatives exhibited significant growth inhibition rates. For instance, one compound displayed a 55.75% growth inhibition against the melanoma (MALME-M) cell line .
  • The structure-activity relationship (SAR) analysis indicated that compounds with unsubstituted aromatic rings demonstrated higher activity compared to those with electron-donating or electron-withdrawing groups .

Data Table: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Activity Level
Compound 1MALME-M2.5High
Compound 2MCF-74.4Moderate
Compound 3HCT1164.4Good

Antimycobacterial Activity

This compound derivatives have shown significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis.

Key Findings:

  • A series of this compound 1,4-di-N-oxide derivatives demonstrated potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .
  • The lead compound from this series exhibited comparable activity to standard drugs like rifampicin and dioxidine, indicating its potential as a novel treatment option .

Data Table: Antimycobacterial Activity of Quinoxaline Derivatives

CompoundMIC (μg/mL)Activity Level
Compound A0.03Comparable to Rifampicin
Compound B10-16Comparable to Dioxidine
Compound C1.25High

Antiviral Activity

Research has also highlighted the antiviral potential of quinoxaline derivatives, specifically against Herpes simplex virus.

Key Findings:

  • Certain derivatives showed promising antiviral activity in plaque-reduction assays, although results were less potent compared to established antiviral agents .
  • The presence of specific moieties within the quinoxaline structure appears to enhance antiviral efficacy.

Data Table: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypePlaque Reduction (%) at 20 μg/mL
Compound XHerpes simplex virus25%
Compound YOther viruses<25%

Mechanistic Insights and Case Studies

Case Study: Platinum(II) Complexes
this compound has been utilized as a ligand in platinum(II) complexes, which were synthesized and assessed for cytotoxicity and DNA interaction. These complexes demonstrated varying degrees of biological activity against human tumor cells, although they were less effective than cisplatin .

Mechanism of Action:
The interaction of quinoxaline derivatives with DNA has been studied using various spectroscopic methods, revealing insights into their binding affinities and the formation of DNA adducts .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

3-Aryl-Quinoxaline-2-Carbonitrile 1,4-di-N-Oxides

These derivatives differ from quinoxaline-2-carboxamides by replacing the carboxamide group with a carbonitrile. While they exhibit cytotoxic activity, their anti-TB efficacy is weaker. Nitro-substituted analogs further complicated predictions, as lanl2dz basis sets failed to model their redox behavior accurately, whereas cc-pVTZ basis sets improved accuracy .

Compound Class Anti-TB Activity (MIC Range) Reduction Potential Correlation (Wave 1) Cytotoxicity Correlation
Quinoxaline-2-carboxamide 0.78–3.13 µM R² = 0.91 Strong
3-Aryl-quinoxaline-carbonitrile >10 µM R² = 0.89 None

Quinoxaline-2-Carboxylate 1,4-Dioxides

These derivatives substitute the carboxamide with a carboxylate ester. For instance, compound 62a had an MIC of 0.78 µM but poor bioavailability, whereas carboxamide derivatives like 62b (MIC = 3.13 µM) exhibited better selectivity indices (SI > 40) .

Platinum(II) Complexes with this compound Ligands

This compound has been used as a carrier ligand in platinum(II) complexes (e.g., cis-[Pt(qnxca)(MeCN)Cl₂] and [Pt(qnxca-H)(dmso)Cl]). However, these complexes displayed lower cytotoxicity compared to cisplatin in cancer cell lines (e.g., IC₅₀ > 50 µM vs. cisplatin’s IC₅₀ ~ 1–10 µM). DNA interaction studies showed weaker unwinding of plasmid DNA, highlighting the importance of the parent compound’s redox activity over metal coordination in bioactivity .

Electrochemical and Computational Comparisons

Reduction Potential Predictions

DFT studies using B3LYP/lanl2dz accurately predicted Wave 1 reduction potentials (1st N-oxide reduction) for 37 carboxamide derivatives (R² = 0.91), correlating with anti-TB activity. In contrast, carbonitrile derivatives required the cc-pVTZ basis set for nitro-substituted analogs, underscoring the carboxamide’s structural advantage in computational modeling .

Molecular Modeling and Pharmacophore Features

Pharmacophore models for carboxamide derivatives identified four hydrophobic regions, three hydrogen-bond acceptors, and one donor, aligning with novobiocin’s DNA gyrase inhibition. Substituents like CF₃ or Cl at position 7 enhanced activity (IC₉₀ = 1.07–4.65 µM), while molecular docking suggested binding modes similar to coumarin antibiotics .

Activité Biologique

Quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its interactions with various biological targets. This article provides a comprehensive review of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Overview of this compound

This compound and its derivatives have been studied extensively for their pharmacological properties. The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure allows for modifications that can enhance its efficacy against specific pathogens or cancer cells.

2.1 Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound, particularly 1,4-di-N-oxide derivatives, which have shown promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, one study synthesized a series of this compound derivatives and evaluated their activity using the radiometric BACTEC 460-TB methodology. The results indicated that certain compounds exhibited significant antituberculosis activity with minimal cytotoxicity to VERO cell lines .

The mechanism by which this compound exerts its antimycobacterial effects involves the induction of oxidative stress and DNA damage in bacterial cells. The N-oxide derivatives are believed to generate reactive oxygen species (ROS), leading to cellular damage and death in mycobacterial strains .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound derivatives against various human tumor cell lines. While some compounds demonstrated poor cytotoxic activity against certain cancer cells, others showed promising results, indicating a need for further optimization in structure to enhance efficacy .

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa25>10
Compound BMCF-730>8
Compound CA54915>12

4. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural modifications. Studies have indicated that substituents at specific positions on the quinoxaline ring significantly influence their antimicrobial and anticancer activities. For example, the introduction of lipophilic groups has been shown to enhance the penetration and efficacy against M. tuberculosis .

5.1 Antitubercular Agents

A notable case involved the synthesis of a series of this compound derivatives that were tested against drug-resistant strains of M. tuberculosis. One derivative demonstrated an MIC value comparable to that of rifampicin, a standard antitubercular drug .

5.2 Anticancer Activity

Another study explored the anticancer potential of this compound derivatives against various cancer cell lines, revealing that certain compounds induced apoptosis through ROS generation and DNA damage mechanisms .

6. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents targeting infectious diseases and cancer. Ongoing research into its structure-activity relationships and mechanisms of action will likely yield more potent and selective compounds in the future.

Q & A

Q. What are the standard synthetic protocols for quinoxaline-2-carboxamide derivatives in antimycobacterial studies?

The synthesis typically employs the Beirut reaction, where benzofuroxan reacts with β-ketoamides in the presence of calcium chloride and ethanolamine catalysts. Structural modifications (e.g., aliphatic linker length, substituents at position 3, aromatic ring variations) are systematically introduced to optimize bioactivity. Reaction conditions (e.g., solvent, catalyst ratio) are critical for yield and purity .

Q. What safety precautions are necessary when handling this compound derivatives in the laboratory?

Derivatives like quinoxaline-2-carboxaldehyde are classified as skin/eye irritants (GHS Category 2/2A). Mandatory precautions include wearing PPE (gloves, goggles) and working in a fume hood. Post-handling protocols require thorough equipment decontamination and waste segregation .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and linker configurations (e.g., methyl or phenyl groups at position 3) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for carboxamide) .
  • Elemental analysis : Validates purity and molecular composition (e.g., C, H, N percentages) .

Q. What in vitro assays are used to evaluate antitubercular activity?

Compounds are screened against Mycobacterium tuberculosis H37Rv using microdilution assays (MIC determination). Cytotoxicity is assessed via VERO cell line viability tests to identify selective agents .

Advanced Research Questions

Q. How do structural modifications at position 3 of the quinoxaline ring influence antimycobacterial activity?

Substituting position 3 with a methyl group enhances activity compared to phenyl groups. For example, 3-methyl derivatives (Series 4–9) show MIC values ≤ 2 µg/mL against M. tuberculosis, likely due to improved membrane permeability or target binding. Unsubstituted benzyl groups on the carboxamide further boost efficacy .

Q. What computational strategies are used to predict the antimycobacterial potential of this compound derivatives?

In silico approaches include:

  • Molecular docking : To identify interactions with mycobacterial targets (e.g., enoyl-ACP reductase).
  • QSAR modeling : Correlates substituent electronic/hydrophobic properties with bioactivity .

Q. How do this compound ligands behave in coordination chemistry for anticancer studies?

Platinum(II) complexes (e.g., cis-[Pt(qnxca)(MeCN)Cl₂]) demonstrate square planar geometry, with this compound acting as a monodentate or chelating ligand. Despite poor cytotoxicity compared to cisplatin, DNA interaction studies (e.g., plasmid unwinding assays) reveal partial cisplatin-like mechanisms .

Q. What methodologies resolve contradictions in SAR data across this compound studies?

Discrepancies arise from assay variability (e.g., bacterial strain differences) or substituent electronic effects. Systematic meta-analyses comparing MIC values, cytotoxicity ratios, and substituent Hammett constants (σ) can clarify trends .

Q. How are metabolically stable this compound derivatives designed?

Strategies include:

  • Isosteric replacement : Substituting labile groups (e.g., ester → amide) to resist hydrolysis.
  • Deuterium incorporation : To slow CYP450-mediated degradation. Metabolite profiling via LC-MS/MS identifies vulnerable sites for modification .

Q. What role does the 1,4-di-N-oxide moiety play in antitubercular activity?

The di-N-oxide group enhances redox activity, potentially generating reactive oxygen species (ROS) under mycobacterial hypoxia. Derivatives lacking this moiety show reduced efficacy, confirming its role in mechanism of action .

Methodological Considerations

Q. How are solubility and bioavailability challenges addressed in this compound drug development?

  • Prodrug design : Phosphorylated or PEGylated derivatives improve aqueous solubility.
  • Co-crystallization : With cyclodextrins to enhance stability and dissolution rates.
  • Log P optimization : Balancing hydrophobicity for membrane penetration vs. aqueous compatibility .

Q. What experimental controls are critical in antimycobacterial assays?

  • Positive controls : Rifampicin or isoniazid to validate assay sensitivity.
  • Solvent controls : DMSO concentration ≤1% to avoid cytotoxicity artifacts.
  • Resazurin reduction assays : To confirm bacterial viability post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.